molecular formula C25H43Cl2N3O3 B12772730 Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- CAS No. 130533-76-5

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans-

Cat. No.: B12772730
CAS No.: 130533-76-5
M. Wt: 504.5 g/mol
InChI Key: VSWKMMQHIVMSKS-WEYMJNKBSA-N
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Description

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- is a complex organic compound with potential applications in various scientific fields. This compound features a carbamic acid ester functional group, a hexyloxyphenyl moiety, and a piperazinylmethylcyclohexyl ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- typically involves multiple steps:

    Formation of the Hexyloxyphenyl Intermediate: This step involves the reaction of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 2-(hexyloxy)phenol.

    Synthesis of the Piperazinylmethylcyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with formaldehyde and 4-methylpiperazine to form 2-((4-methyl-1-piperazinyl)methyl)cyclohexylamine.

    Esterification: The final step involves the reaction of the hexyloxyphenyl intermediate with the piperazinylmethylcyclohexyl intermediate in the presence of a carbamoyl chloride to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

CAS No.

130533-76-5

Molecular Formula

C25H43Cl2N3O3

Molecular Weight

504.5 g/mol

IUPAC Name

[(1R,2S)-2-[(4-methylpiperazin-1-yl)methyl]cyclohexyl] N-(2-hexoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C25H41N3O3.2ClH/c1-3-4-5-10-19-30-24-14-9-7-12-22(24)26-25(29)31-23-13-8-6-11-21(23)20-28-17-15-27(2)16-18-28;;/h7,9,12,14,21,23H,3-6,8,10-11,13,15-20H2,1-2H3,(H,26,29);2*1H/t21-,23+;;/m0../s1

InChI Key

VSWKMMQHIVMSKS-WEYMJNKBSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@H]2CN3CCN(CC3)C.Cl.Cl

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN3CCN(CC3)C.Cl.Cl

Origin of Product

United States

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